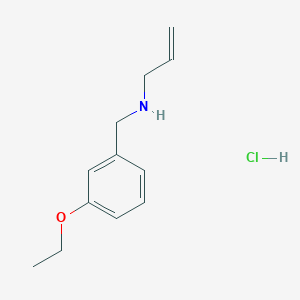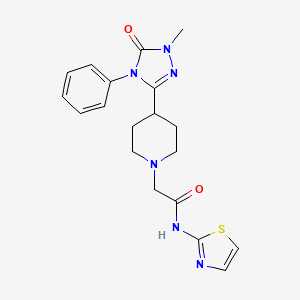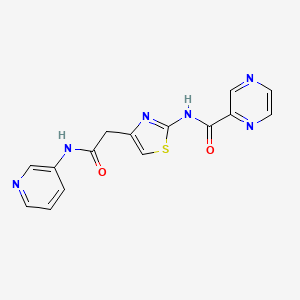
(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(5-chloro-2-methylphenyl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(5-chloro-2-methylphenyl)piperazin-1-yl)methanone is a complex organic molecule. It contains several functional groups including a pyrazole ring, a pyrimidine ring, an azetidine ring, and a piperazine ring . The molecule is intended for research use only.
Molecular Structure Analysis
The molecular formula of the compound is C19H21N9O, and it has a molecular weight of 391.439. The molecule contains several heterocyclic rings, including a pyrazole, a pyrimidine, an azetidine, and a piperazine .Applications De Recherche Scientifique
Potential Scientific Research Applications
1. Pharmacological Activity and Drug Development : Compounds structurally similar to the mentioned chemical have been evaluated for their potential as therapeutic agents. For example, compounds acting on nociceptin/orphanin FQ peptide (NOP) receptors, such as LY2940094, have been studied for their therapeutic benefits in conditions like obesity, eating disorders, and depression. NOP receptor antagonists like LY2940094 show significant receptor occupancy in both rat hypothalamus and human brain, suggesting potential clinical efficacy in treating various disorders (Raddad et al., 2016).
2. Environmental and Health Safety : The environmental exposure to chemicals structurally related to the compound , particularly in the context of organophosphorus and pyrethroid pesticides, has been a subject of study. Such research aims to understand the extent of exposure in populations, including vulnerable groups like children, and its implications for public health policy (Babina et al., 2012).
3. Neuropharmacology and CNS Disorders : Arylpiperazine derivatives, which share a structural motif with the mentioned compound, have been explored for their anxiolytic-like effects. These studies involve understanding the interaction of such compounds with central nervous system receptors, which could lead to new treatments for anxiety disorders with fewer side effects and higher efficacy compared to current therapies (Brito et al., 2017).
4. Metabolism and Pharmacokinetics : Research into similar compounds often includes studying their metabolism, disposition, and pharmacokinetics in humans. Such studies are crucial for drug development, helping to determine the safety, optimal dosing, and potential drug-drug interactions of new therapeutic agents (Christopher et al., 2010).
Propriétés
IUPAC Name |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-[1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN7O/c1-16-3-4-18(23)11-19(16)27-7-9-28(10-8-27)22(31)17-13-29(14-17)20-12-21(25-15-24-20)30-6-2-5-26-30/h2-6,11-12,15,17H,7-10,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIKIDZBXNTLED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3CN(C3)C4=NC=NC(=C4)N5C=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(5-chloro-2-methylphenyl)piperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,7-Dimethyl-2-(2-methylprop-2-enyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2988808.png)


![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2988811.png)





![2-amino-4-(4-chlorophenyl)-6-ethyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2988823.png)


![3-(4-Ethoxyphenyl)sulfonyl-6-fluoro-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2988827.png)
